Ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate
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Overview
Description
Ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antibacterial, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate typically involves the following steps:
Bromination: The starting material, quinoline, undergoes bromination to introduce a bromine atom at the 6-position.
Amination: The brominated quinoline is then reacted with 2-hydroxypropylamine to introduce the hydroxypropylamino group at the 4-position.
Esterification: Finally, the carboxylic acid group at the 3-position is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve the use of catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly employed to achieve efficient and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The hydroxypropylamino group can undergo oxidation to form corresponding ketones or reduction to form amines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Various substituted quinoline derivatives.
Oxidation and Reduction: Ketones or amines, depending on the reaction conditions.
Ester Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antiviral, and anticancer agent.
Biological Research: Used as a probe to study biological pathways and interactions.
Industrial Applications: Employed in the synthesis of other quinoline derivatives with potential therapeutic properties.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes or interfere with receptor-ligand interactions, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Camptothecin: An anticancer agent with a quinoline-based structure.
Mepacrine: An antiprotozoal drug with a quinoline scaffold.
Uniqueness
Ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate is unique due to the presence of the bromine atom at the 6-position and the hydroxypropylamino group at the 4-position. These structural features contribute to its distinct chemical reactivity and potential biological activities compared to other quinoline derivatives .
Properties
IUPAC Name |
ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-3-21-15(20)12-8-17-13-5-4-10(16)6-11(13)14(12)18-7-9(2)19/h4-6,8-9,19H,3,7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDPYBOZFFISRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC(C)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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